

physical and chemical properties of (3R)-Oxolane-3-sulfonyl chloride

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Compound of Interest

Compound Name: (3R)-Oxolane-3-sulfonyl chloride

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Technical Guide: (3R)-Oxolane-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Oxolane-3-sulfonyl chloride, also known as (R)-Tetrahydrofuran-3-sulfonyl chloride, is a chiral organosulfur compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a tetrahydrofuran ring and a reactive sulfonyl chloride group, makes it a valuable building block for introducing the oxolane moiety with specific stereochemistry into more complex molecules. The sulfonyl chloride functional group is a versatile handle for a variety of chemical transformations, particularly for the formation of sulfonamides and sulfonate esters, which are common pharmacophores in medicinal chemistry. This guide provides an in-depth overview of the known physical and chemical properties of **(3R)-Oxolane-3-sulfonyl chloride**, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

While specific experimental data for the enantiomerically pure **(3R)-Oxolane-3-sulfonyl chloride** is not widely available in the public domain, the properties of the closely related achiral compound, Oxolane-3-sulfonyl chloride, provide a useful baseline. It is important to note

that the chiral nature of the (3R)-enantiomer will result in optical activity, a key distinguishing feature.

Table 1: Physical and Chemical Properties of Oxolane-3-sulfonyl chloride

Property	Value	Source/Notes
Molecular Formula	C ₄ H ₇ ClO ₃ S	
Molecular Weight	170.61 g/mol	
CAS Number	1827681-01-5 for (3R)-enantiomer 1207346-29-9 for achiral	
Appearance	Colorless to pale yellow liquid	General observation for sulfonyl chlorides.
Solubility	Soluble in organic solvents (e.g., dichloromethane, THF). Reacts with water.	General property of sulfonyl chlorides.
Reactivity	Highly reactive electrophile. The sulfur atom is susceptible to nucleophilic attack. Corrosive.	The sulfonyl chloride group is a strong electrophile.
Specific Rotation ([α] _D)	Not reported in publicly available literature.	This is a critical parameter to be determined experimentally for the (3R)-enantiomer.
Melting Point	Not reported.	Likely a low-melting solid or a liquid at room temperature.
Boiling Point	Not reported.	Expected to be distillable under reduced pressure.

Experimental Protocols

Synthesis of (3R)-Oxolane-3-sulfonyl chloride

The synthesis of **(3R)-Oxolane-3-sulfonyl chloride** can be envisioned as a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxytetrahydrofuran. The first step involves the conversion of the chiral alcohol to the corresponding thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Step 1: Synthesis of (3R)-Oxolane-3-thiol

This protocol is adapted from general procedures for the conversion of alcohols to thiols.

Materials:

- (R)-3-hydroxytetrahydrofuran
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Thioacetic acid
- Methanol
- Sodium methoxide (NaOMe)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

- After the addition is complete, add thioacetic acid (1.5 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO₃.
- Extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the thioacetate intermediate.
- To a solution of the purified thioacetate in methanol, add a catalytic amount of sodium methoxide.
- Stir the reaction at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
- Neutralize the reaction with a mild acid (e.g., Amberlyst® 15 resin) and filter.
- Carefully remove the methanol under reduced pressure to yield (3R)-Oxolane-3-thiol, which should be used immediately in the next step due to potential instability.

Step 2: Oxidative Chlorination of (3R)-Oxolane-3-thiol

This protocol is a general method for the conversion of thiols to sulfonyl chlorides.

Materials:

- (3R)-Oxolane-3-thiol
- N-Chlorosuccinimide (NCS)
- Hydrochloric acid (HCl, e.g., 1 M aqueous solution)

- Dichloromethane (DCM)
- Saturated aqueous sodium bisulfite (NaHSO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the crude (3R)-Oxolane-3-thiol in DCM and cool the solution to 0 °C.
- In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (3.0-4.0 eq) in a mixture of DCM and a small amount of water.
- Slowly add the NCS solution to the thiol solution at 0 °C, maintaining the temperature below 5 °C. The reaction is exothermic.
- Add a catalytic amount of aqueous HCl.
- Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
- Monitor the reaction progress by TLC until the starting thiol is consumed.
- Quench the reaction by adding saturated aqueous sodium bisulfite to destroy any excess oxidant.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield the crude **(3R)-Oxolane-3-sulfonyl chloride**.
- The product can be purified by distillation under high vacuum, although care must be taken as sulfonyl chlorides can be thermally labile.

Reaction of (3R)-Oxolane-3-sulfonyl chloride: Sulfonamide Formation

A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with amines.

Materials:

- **(3R)-Oxolane-3-sulfonyl chloride**
- Primary or secondary amine (e.g., aniline, benzylamine)
- Triethylamine (TEA) or pyridine
- Dichloromethane (DCM)
- 1 M aqueous HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.
- Slowly add a solution of **(3R)-Oxolane-3-sulfonyl chloride** (1.1 eq) in DCM to the amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃, and then brine.
- Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
- The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Logical Relationships and Workflows

The synthesis and subsequent reactions of **(3R)-Oxolane-3-sulfonyl chloride** follow a logical progression from a chiral starting material to the desired functionalized products.



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Caption: Synthetic workflow for **(3R)-Oxolane-3-sulfonyl chloride** and its applications.

Conclusion

(3R)-Oxolane-3-sulfonyl chloride is a valuable chiral building block with significant potential in medicinal chemistry and organic synthesis. While detailed physical data for the enantiomerically pure form is scarce, its synthesis from (R)-3-hydroxytetrahydrofuran is feasible through established chemical transformations. The high reactivity of the sulfonyl chloride group allows for the straightforward introduction of the chiral oxolane scaffold into a wide range of molecules, facilitating the exploration of new chemical space in drug discovery programs. Further characterization of the pure (3R)-enantiomer, particularly its specific rotation, will be crucial for its broader application and quality control.

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